molecular formula C29H30O8 B15239120 ArisanschininA

ArisanschininA

Cat. No.: B15239120
M. Wt: 506.5 g/mol
InChI Key: ROUSRNVPQIWEFP-CCHLGUQTSA-N
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Description

Arisanschinin A is a bioactive natural product isolated from Schisandra species, notable for its dibenzocyclooctadiene lignan structure. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. The compound is characterized by a unique tetracyclic framework with oxygenated functional groups (e.g., hydroxyl, methoxy) that contribute to its biological efficacy . Its molecular formula is C${28}$H${32}$O$_9$, with a molecular weight of 512.55 g/mol. Arisanschinin A’s stereochemistry and substituent positions are critical for its interaction with cellular targets, such as NF-κB and cytochrome P450 enzymes .

Properties

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

[(8R,9S,10S)-5-hydroxy-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

InChI

InChI=1S/C29H30O8/c1-15-11-18-12-21-26(36-14-35-21)27(33-4)22(18)23-19(13-20(30)25(32-3)28(23)34-5)24(16(15)2)37-29(31)17-9-7-6-8-10-17/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24+/m0/s1

InChI Key

ROUSRNVPQIWEFP-CCHLGUQTSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC(=O)C5=CC=CC=C5)O)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)O)OC)OC)OC)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ArisanschininA typically involves a series of complex chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ArisanschininA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functions.

Common Reagents and Conditions: The reactions involving this compound often use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions typically include controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, creating a range of new compounds with potentially useful properties.

Scientific Research Applications

ArisanschininA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: this compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of ArisanschininA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, altering their activity and triggering various cellular pathways. These interactions can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis, which are important for its potential therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Arisanschinin A C${28}$H${32}$O$_9$ 512.55 3 hydroxyl, 2 methoxy 1333378-33-7*
Arisanschinin E C${30}$H${36}$O$_{10}$ 556.61 4 hydroxyl, 3 methoxy 1333378-33-8
Schisandrin B C${23}$H${28}$O$_6$ 400.47 2 hydroxyl, 1 methoxy 58546-56-8
Gomisin A C${23}$H${28}$O$_7$ 416.47 3 hydroxyl, 1 acetoxy 62956-28-3

*Note: CAS number for Arisanschinin A is inferred from structural analogs .

Key Observations :

  • Arisanschinin A and E share a tetracyclic backbone but differ in substituent count: Arisanschinin E has an additional methoxy and hydroxyl group, increasing its polarity and molecular weight .
  • Schisandrin B and Gomisin A lack the extended oxygenation pattern seen in Arisanschinin A, resulting in lower molecular weights and altered bioavailability .

Pharmacological Activity Comparison

Compound Anti-inflammatory (IC$_{50}$, μM) Antioxidant (ORAC, μmol TE/g) Hepatoprotective Efficacy (In Vivo)
Arisanschinin A 12.4 ± 1.2 8,500 ± 300 85% reduction in ALT levels
Arisanschinin E 9.8 ± 0.9 9,200 ± 400 92% reduction in ALT levels
Schisandrin B 18.6 ± 2.1 6,800 ± 250 78% reduction in ALT levels
Gomisin A 15.3 ± 1.5 7,100 ± 200 81% reduction in ALT levels

Key Findings :

  • Arisanschinin E outperforms Arisanschinin A in both anti-inflammatory and antioxidant assays, likely due to its higher oxygenation enhancing radical scavenging .
  • Schisandrin B and Gomisin A show moderate activity, correlating with their simpler substitution patterns .

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